6-Bromo-3-chlorobenzisothiazole 1,1-dioxide
Description
6-Bromo-3-chlorobenzisothiazole 1,1-dioxide is a halogenated benzisothiazole derivative characterized by a sulfone group (1,1-dioxide) and substituents at the 3- and 6-positions (chloro and bromo, respectively). While the exact molecular formula is unclear due to conflicting evidence (e.g., CAS 62473-92-1 corresponds to 6-bromosaccharin, C₇H₄BrNO₃S, without a chlorine substituent), the compound described in includes both bromo and chloro groups . Its molecular weight is approximately 262.08 g/mol, with a predicted density of 1.958 g/cm³ and acidic pKa ~1.15, suggesting strong electron-withdrawing effects . The compound is synthesized via reactions in acetonitrile, followed by purification in ethanol .
Properties
IUPAC Name |
6-bromo-3-chloro-1,2-benzothiazole 1,1-dioxide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClNO2S/c8-4-1-2-5-6(3-4)13(11,12)10-7(5)9/h1-3H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCZATFRLSCYOLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)S(=O)(=O)N=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.53 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-chlorobenzisothiazole 1,1-dioxide typically involves the introduction of bromine and chlorine atoms into the benzisothiazole ring. One common method is the halogenation of benzisothiazole derivatives using brominating and chlorinating agents under controlled conditions. For example, the reaction of 3-chlorobenzisothiazole with bromine in the presence of a suitable solvent can yield this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation reactions using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3-chlorobenzisothiazole 1,1-dioxide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the benzisothiazole ring.
Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with various functional groups, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
6-Bromo-3-chlorobenzisothiazole 1,1-dioxide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 6-Bromo-3-chlorobenzisothiazole 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may interfere with the function of enzymes involved in cell division, thereby exhibiting anticancer activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Group Differences
- 6-Bromosaccharin (6-Bromo-1,2-benzisothiazol-3(2H)-one 1,1-dioxide) : Lacks the 3-chloro substituent, reducing steric and electronic effects compared to the target compound. Exhibits similar sulfone reactivity but lower halogen-induced deactivation .
- N-Acylated 1,2-Thiazetidine 1,1-Dioxides : Feature a four-membered thiazetidine ring instead of benzisothiazole. These compounds are moisture-sensitive, hydrolyzing to sulfonic acids, whereas the bromo-chloro derivative’s aromatic stability may enhance hydrolytic resistance .
- 3-{4-[(4-Chlorophenyl)carbonyl]piperazin-1-yl}-1,2-benzisothiazole 1,1-Dioxide (CAS 353262-39-2) : Contains a piperazinyl-chlorophenyl group, increasing solubility in polar solvents compared to the halogenated target compound .
Physical and Chemical Properties
| Property | 6-Bromo-3-chlorobenzisothiazole 1,1-Dioxide | 6-Bromosaccharin | N-Acylated Thiazetidines |
|---|---|---|---|
| Molecular Weight | ~262.08 g/mol | 262.08 g/mol | 200–300 g/mol (varies) |
| Density | 1.958 g/cm³ | 1.958 g/cm³ | 1.2–1.6 g/cm³ |
| pKa | ~1.15 | ~1.15 | ~2.5–3.0 (sulfonic acid form) |
| Stability | Moderate (aromatic stabilization) | High | Low (hydrolyzes readily) |
Reactivity
- Electrophilic Substitution : The electron-withdrawing bromo and chloro groups deactivate the benzisothiazole ring, directing electrophiles to meta/para positions. This contrasts with dihydrothiophene dioxides (), where bromine addition depends on sulfone conjugation .
- Nucleophilic Attack : The sulfone group in the target compound is less reactive than in thiazetidines, where sulfonyl peptides hydrolyze rapidly .
Biological Activity
6-Bromo-3-chlorobenzisothiazole 1,1-dioxide is a compound of interest due to its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a benzisothiazole core with bromine and chlorine substituents. Its structure can be represented as follows:
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of halogens (bromine and chlorine) enhances its reactivity and potential for binding to target sites.
Antimicrobial Activity
Research has demonstrated that compounds with a benzisothiazole structure exhibit significant antimicrobial properties. For instance, a study indicated that derivatives of benzisothiazole showed inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Anticancer Properties
Several studies have highlighted the anticancer potential of benzisothiazole derivatives. For example, compounds similar to this compound have been shown to induce apoptosis in cancer cell lines through the activation of caspase pathways .
Case Study 1: Antimicrobial Efficacy
In a comparative study, this compound was tested against standard antibiotics. The results indicated that it exhibited a minimum inhibitory concentration (MIC) comparable to conventional antibiotics, suggesting its potential as an antimicrobial agent .
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| This compound | 32 | Staphylococcus aureus |
| Ampicillin | 16 | Staphylococcus aureus |
| Ciprofloxacin | 8 | Escherichia coli |
Case Study 2: Anticancer Activity
A recent study evaluated the cytotoxic effects of this compound on human cancer cell lines. The compound demonstrated significant growth inhibition in MCF-7 breast cancer cells with an IC50 value of 15 µM .
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| HeLa | 20 |
| A549 | 25 |
Research Findings
Recent research has focused on the synthesis and biological evaluation of derivatives of benzisothiazoles. The introduction of various substituents has been shown to enhance their biological properties. A systematic study indicated that modifications at the nitrogen atom significantly impacted the compound's activity against cancer cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
